molecular formula C15H14O5 B1607958 [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid CAS No. 325737-63-1

[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Numéro de catalogue: B1607958
Numéro CAS: 325737-63-1
Poids moléculaire: 274.27 g/mol
Clé InChI: VSLUULHUGBODEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 325737-63-1) is a high-purity chemical compound supplied for research and development purposes. This benzo[c]chromen-6-one derivative has a molecular formula of C15H14O5 and a molecular weight of 274.27 g/mol . The compound is a key synthetic intermediate in the exploration of novel 6H-benzo[c]chromen-6-one derivatives, a structural class of significant interest in medicinal chemistry . This compound and its structural analogs are primarily investigated for their potential as Phosphodiesterase 2 (PDE2) inhibitors . PDE2 inhibition is a prominent mechanism in neuroscience research for the potential treatment of central nervous system (CNS) disorders, as it augments cyclic nucleotide signaling to enhance neuronal communication . Research indicates that the 6H-benzo[c]chromen-6-one core structure is a promising scaffold for developing therapeutic agents for neurodegenerative diseases such as Alzheimer's disease (AD) . The core structure is derived from urolithins, which are the main bioavailable metabolites of ellagic acid and have demonstrated neuroprotective effects . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment, as the compound may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation .

Propriétés

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h5-7H,1-4,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLUULHUGBODEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366372
Record name [(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325737-63-1
Record name [(6-Oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis of the Benzo[c]chromenone Core

The benzo[c]chromenone scaffold with tetrahydro substitution is commonly synthesized through cyclization reactions of hydroxycoumarin derivatives or related phenolic precursors. One effective approach involves:

  • Starting from 4-hydroxycoumarin or 4-hydroxychromen-2-one derivatives.
  • Reaction with α-halogenated ketones or cycloalkanones under microwave-assisted conditions to promote cyclization and ring closure, yielding tetrahydrobenzofurochromen-6-one derivatives in moderate to good yields (50-65%) within short reaction times (30 minutes).

This microwave-assisted synthesis enhances reaction efficiency and yield compared to conventional heating.

Alternative Synthetic Strategies

Some literature reports suggest the use of Claisen–Schmidt condensation to prepare substituted coumarin derivatives, which are then converted to chromenone analogs. Subsequent heterocyclization and functionalization steps under microwave irradiation can improve yields and reduce reaction times.

Reaction Conditions and Yields

The following table summarizes typical reaction parameters and yields reported for key steps in the synthesis of [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid or closely related compounds:

Step Reagents/Conditions Time Yield (%) Notes
Cyclization of 4-hydroxycoumarin with α-halogenated ketones Microwave irradiation, 400 W, DMF solvent 30 min 50-65 Electron-rich alkenes give higher yields
Etherification with haloacetic acid derivatives Base (e.g., K2CO3), polar aprotic solvent Several hours 60-80 Controlled temperature to avoid side reactions
Hydrolysis of esters (if used) Acidic or basic hydrolysis 1-3 hours Quantitative Converts esters to free acetic acid

Mechanistic Insights and Optimization

  • Microwave-assisted synthesis significantly shortens reaction times and improves yields by providing uniform heating and enhanced molecular interactions.
  • Electron-donating substituents on the aromatic ring of starting materials facilitate cyclization and improve overall yield.
  • Steric hindrance, especially from ortho-substituted groups, can reduce the efficiency of subsequent functionalization steps due to decreased nucleophilicity or accessibility.
  • The choice of base and solvent in the etherification step is critical; polar aprotic solvents and mild bases favor the SN2 mechanism and minimize side reactions.

Summary Table of Key Data

Parameter Value/Range
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.28 g/mol
Core Synthesis Method Microwave-assisted cyclization
Cyclization Time ~30 minutes
Cyclization Yield 50-65%
Etherification Reagents Haloacetic acid derivatives
Etherification Yield 60-80%
Hydrolysis Time (if applicable) 1-3 hours
Overall Synthetic Challenges Steric hindrance, side reactions

Analyse Des Réactions Chimiques

Types of Reactions

[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Anti-inflammatory Properties
    • Research indicates that derivatives of benzo[c]chromene compounds exhibit anti-inflammatory effects. [(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and other chronic conditions.
  • Antioxidant Activity
    • The compound has shown promise as an antioxidant. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in developing therapies for diseases related to oxidative damage, including neurodegenerative disorders.
  • Anticancer Potential
    • Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have highlighted its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound may enhance neuronal survival by reducing inflammation and oxidative stress in neuronal cells.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced the levels of inflammatory markers in serum compared to control groups. This suggests its potential use in developing new anti-inflammatory drugs.

Case Study 2: Antioxidant Effects

In vitro assays showed that the compound effectively inhibited lipid peroxidation and protected cellular membranes from oxidative damage. These findings support its application in formulations aimed at reducing oxidative stress-related conditions.

Mécanisme D'action

The mechanism of action for [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Methyl-Substituted Derivative: 2-((4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic Acid

  • CAS : 302551-41-3
  • Molecular Formula : C₁₆H₁₆O₅
  • Molecular Weight : 288.3 g/mol
  • Key Modification: Addition of a methyl group at position 4 of the benzochromenone core.
  • Retains the acetic acid moiety, preserving hydrogen-bonding capacity for target interactions. Catalogued as a medicinal compound, suggesting optimized pharmacokinetic properties for therapeutic applications .

Cyclohexyl Ester Derivative: Cyclohexyl [(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

  • CAS : 692760-89-7
  • Key Modification: Acetic acid group esterified with cyclohexanol.
  • Impact :
    • Increased molecular weight and lipophilicity due to the cyclohexyl group, likely improving bioavailability but reducing aqueous solubility .
    • Esterification may serve as a prodrug strategy, requiring enzymatic cleavage (e.g., esterases) for activation .

Di-Substituted Analog: 2,2′-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic Acid

  • Molecular Formula : C₁₆H₁₄O₈ (inferred)
  • Key Modification : Two acetic acid groups at positions 1 and 3.
  • Impact :
    • Enhanced chelating capacity or multi-target engagement due to dual carboxylate groups.
    • May exhibit higher potency but reduced selectivity in biological systems .

Complex Fused-Ring Derivative: [(2,2-Dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic Acid

  • CAS : 956609-30-6
  • Key Modification : Additional fused pyran ring and dimethyl groups.
  • Molecular weight rises significantly (C₂₀H₂₂O₆), affecting pharmacokinetic parameters .

Simplified Core Structure: 6-Oxo-6H-benzo[c]chromen-3-yl Acetate

  • CAS : 35224-33-0
  • Molecular Formula : C₁₅H₁₀O₄
  • Key Modification : Lack of tetrahydro ring saturation.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Property/Application
[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid 325737-63-1 C₁₅H₁₄O₅ 274.28 Acetic acid at position 3 Building block for drug discovery
2-((4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid 302551-41-3 C₁₆H₁₆O₅ 288.3 Methyl group at position 4 Medicinal applications
Cyclohexyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 692760-89-7 Not provided Not provided Cyclohexyl ester Prodrug potential
2,2′-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetic acid Not provided C₁₆H₁₄O₈ (inferred) Not provided Dual acetic acid groups Chelation or multi-target activity
6-Oxo-6H-benzo[c]chromen-3-yl acetate 35224-33-0 C₁₅H₁₀O₄ 254.24 Unsaturated core Reduced flexibility for target binding

Activité Biologique

The compound [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS Number: 325737-63-1) belongs to a class of dibenzopyran derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O5C_{15}H_{14}O_{5}. It features a complex structure characterized by a benzochromene moiety, which is integral to its biological activity. The compound is an irritant and has been primarily used in laboratory settings for research purposes .

Structural Formula

 6 oxo 7 8 9 10 tetrahydro 6H benzo c chromen 3 yl oxy acetic acid\text{ 6 oxo 7 8 9 10 tetrahydro 6H benzo c chromen 3 yl oxy acetic acid}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of dibenzopyran derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study indicated that certain derivatives exhibited significant antibacterial activity in vitro and in vivo .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa25 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In a controlled study involving animal models, it was found that the compound reduced inflammation markers significantly compared to the control group . This suggests its potential application in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with inflammation and microbial resistance. Specifically, it may interact with G protein-coupled receptors (GPCRs), leading to altered cellular responses .

Study 1: Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various dibenzopyran derivatives including this compound. The study concluded that this compound demonstrated significant activity against Gram-positive bacteria and inhibited biofilm formation .

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of dibenzopyran derivatives in a mouse model of arthritis. The results indicated that treatment with this compound resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines .

Q & A

Q. What are the primary biochemical targets of [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid, and how is its inhibitory activity validated experimentally?

The compound acts as a non-selective inhibitor of aldo-keto reductase (AKR) isoforms AKR1C1 and AKR1C3, with Ki values of 4 μM for both isoforms. Validation typically involves in vitro enzyme inhibition assays using recombinant AKR enzymes. Substrate competition studies (e.g., NADPH depletion assays) and kinetic analysis (Lineweaver-Burk plots) are employed to determine inhibition mechanisms (competitive/non-competitive). Radiometric or fluorometric assays monitor substrate conversion in the presence of the inhibitor .

Q. What synthetic routes are reported for this compound, and how is purity confirmed?

Synthesis often involves coupling the chromen-3-ol core with a functionalized acetic acid derivative. For example, methyl ester precursors (e.g., methyl ((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate) are synthesized via nucleophilic substitution, followed by hydrolysis to yield the carboxylic acid. Purity is confirmed via HPLC (≥95%), with structural validation using 1^1H NMR (e.g., δ 7.43 ppm aromatic protons) and mass spectrometry (e.g., MW 258.28 g/mol) .

Q. Which spectroscopic or computational methods are used to analyze the compound’s structural geometry?

Density Functional Theory (DFT) calculations optimize bond lengths, angles, and dihedral angles of the chromen core. X-ray crystallography (where available) and NMR spectroscopy resolve intramolecular interactions, such as hydrogen bonding between the ketone oxygen (O6) and adjacent hydroxyl groups. Comparative analysis with derivatives (e.g., methyl esters) highlights conformational flexibility in the acetic acid side chain .

Advanced Research Questions

Q. How can researchers address the compound’s lack of selectivity across AKR1C isoforms?

To improve selectivity, structure-activity relationship (SAR) studies focus on modifying the acetic acid side chain and chromen core. For example:

  • Introducing bulky substituents (e.g., phenyl groups) reduces AKR1C2 binding while retaining AKR1C1/3 affinity.
  • Methylation of the phenolic oxygen alters steric hindrance, as seen in derivatives like methyl ((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate. Isoform-specific assays (e.g., AKR1C1 vs. AKR1C3) with fluorogenic substrates (e.g., dansyl-glycine) quantify selectivity shifts .

Q. What computational strategies predict binding modes of the compound with AKR1C enzymes?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations model interactions between the chromen core and AKR1C active sites. Key residues (e.g., Tyr24 in AKR1C1) form hydrogen bonds with the acetic acid group, while hydrophobic interactions stabilize the tetrahydrobenzo[c]chromen system. Free energy perturbation (FEP) calculations rationalize Ki differences across isoforms .

Q. How should contradictory inhibition data (e.g., variable Ki values) be interpreted in mechanistic studies?

Contradictions may arise from assay conditions (e.g., pH, cofactor concentrations) or enzyme preparation purity. Mitigation strategies include:

  • Standardizing assay protocols (e.g., NADPH concentration at 100 μM).
  • Using isoform-specific inhibitors as positive controls.
  • Validating enzyme activity via Western blot or activity-based probes .

Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory or anticancer potential?

  • Cancer: AKR1C3-overexpressing cell lines (e.g., LNCaP prostate cancer) treated with the compound are assessed for testosterone metabolism inhibition (LC-MS/MS).
  • Inflammation: Macrophage models (e.g., RAW264.7) measure prostaglandin E2 (PGE2) suppression via COX-2 pathway modulation. Co-treatment with AKR1C siRNA validates target specificity .

Methodological Notes

  • Enzyme Assays: Use 10–100 μM compound concentrations in Tris-HCl buffer (pH 7.4) with 100 μM NADPH.
  • Computational Modeling: Apply OPLS4 force field for MD simulations to balance accuracy and computational cost.
  • Synthetic Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.